molecular formula C8H9NO B3114261 2,3,4,7-Tetrahydro-1H-isoindol-1-one CAS No. 2007916-73-4

2,3,4,7-Tetrahydro-1H-isoindol-1-one

Cat. No.: B3114261
CAS No.: 2007916-73-4
M. Wt: 135.16 g/mol
InChI Key: CFUSPEYXMLMVEE-UHFFFAOYSA-N
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Description

2,3,4,7-Tetrahydro-1H-isoindol-1-one is a heterocyclic organic compound with the molecular formula C8H9NO. It is a derivative of isoindole, characterized by a fused ring system containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,7-Tetrahydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phthalic anhydride with amines, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3,4,7-Tetrahydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindolones, which can be further functionalized for specific applications .

Scientific Research Applications

2,3,4,7-Tetrahydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 2,3,4,7-Tetrahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,7-Tetrahydro-1H-isoindol-1-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,7-tetrahydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-2H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUSPEYXMLMVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,7-Tetrahydro-1H-isoindol-1-one
Reactant of Route 2
2,3,4,7-Tetrahydro-1H-isoindol-1-one
Reactant of Route 3
2,3,4,7-Tetrahydro-1H-isoindol-1-one
Reactant of Route 4
2,3,4,7-Tetrahydro-1H-isoindol-1-one
Reactant of Route 5
2,3,4,7-Tetrahydro-1H-isoindol-1-one
Reactant of Route 6
2,3,4,7-Tetrahydro-1H-isoindol-1-one

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